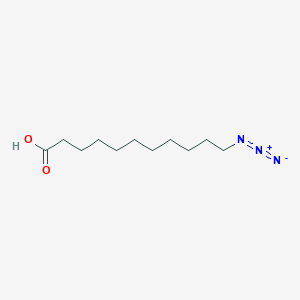
N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-hydroxy-4,4-dimethylpentyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C13H21NO2S and its molecular weight is 255.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Chemoselective Acetylation in Drug Synthesis
One study discusses the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, an intermediate in synthesizing antimalarial drugs, showcasing the importance of such chemical transformations in drug development (Magadum & Yadav, 2018).
Structural Analysis of Capsaicinoids
Another research focuses on the crystal structure of a capsaicinoid analogue, illustrating the role of structural analysis in understanding the molecular basis of bioactivity (Park et al., 1995).
Anti-inflammatory Chemical Synthesis
Research into synthesizing N-(3-chloro-4-fluorophenyl)-2- derivatives reveals potential anti-inflammatory applications, highlighting the synthesis of novel compounds for therapeutic uses (Sunder & Maleraju, 2013).
Silylation for Material Science
A study on the silylation of N-(2-hydroxyphenyl)acetamide and the resulting heterocycles points to applications in materials science, demonstrating how chemical modifications can alter material properties (Nikonov et al., 2016).
Anticonvulsant Compound Synthesis
The synthesis of S-acetamide derivatives of 4,6-dimethyl-2-thiopyrimidine as anticonvulsant agents showcases the ongoing search for more effective epilepsy treatments (Severina et al., 2020).
Agricultural Chemistry Innovations
Lastly, the synthesis of chloroacetanilide and dichloroacetamide compounds for use in agriculture demonstrates the role of chemical research in developing safer, more effective herbicides (Latli & Casida, 1995).
Propiedades
IUPAC Name |
N-(3-hydroxy-4,4-dimethylpentyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2S/c1-13(2,3)11(15)6-7-14-12(16)9-10-5-4-8-17-10/h4-5,8,11,15H,6-7,9H2,1-3H3,(H,14,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTAWICBRIDVXFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CCNC(=O)CC1=CC=CS1)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2363637.png)

![N-[2-(2-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]naphthalene-1-carboxamide](/img/structure/B2363642.png)


![3-(furan-2-ylmethyl)-8-methoxy-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2363648.png)
![N-([2,3'-bipyridin]-4-ylmethyl)-3-(3-methylthiophen-2-yl)propanamide](/img/structure/B2363649.png)


![1-(2,5-Dimethylbenzyl)-3'-phenylspiro[indoline-3,2'-thiazolidine]-2,4'-dione 1',1'-dioxide](/img/structure/B2363652.png)

![(E)-2-(1,3-dioxoisoindolin-2-yl)-N-(3,4,6-trimethylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2363655.png)
![1-(3-methylphenyl)-3-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]urea](/img/structure/B2363656.png)

